オメプラゾール-d3

説明

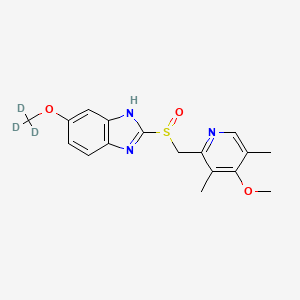

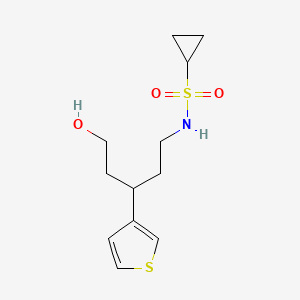

Omeprazole-d3 is a deuterated form of omeprazole, a well-known proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome . The deuterium atoms in Omeprazole-d3 replace three hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound .

科学的研究の応用

Omeprazole-d3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the metabolic pathways and pharmacokinetics of proton pump inhibitors . In biology and medicine, Omeprazole-d3 is employed in research related to neuro-inflammation and central nervous system diseases . The compound’s deuterated form allows for more precise tracking and analysis in various biological systems . In the pharmaceutical industry, Omeprazole-d3 is used in the development and testing of new drug formulations and delivery systems .

作用機序

Target of Action

Omeprazole-d3, also known as Omeprazole D3, primarily targets the H+/K+ ATPase enzyme system , also known as the gastric proton pump , located in the gastric parietal cells . This enzyme system is responsible for the final step in gastric acid secretion .

Mode of Action

Omeprazole-d3 interacts with its target, the H+/K+ ATPase enzyme system, by selectively and irreversibly inhibiting it . This inhibition blocks gastric acid secretion in response to various stimuli, leading to a decrease in gastric acidity .

Biochemical Pathways

The action of Omeprazole-d3 affects several biochemical pathways. It inhibits the neurocrine pathway involving the vagal release of acetylcholine, the paracrine pathway mediated by the release of histamine from mast cells and enterochromaffin-like (ECL) cells in the stomach, and the endocrine pathway mediated by the release of gastrin . These pathways are all involved in stimulating acid secretion in the stomach.

Pharmacokinetics

Upon oral administration, Omeprazole-d3 is rapidly absorbed and initially widely distributed . It is highly protein-bound and extensively metabolized . Its elimination half-life is about 1 hour, but its pharmacological effect lasts much longer as it is preferentially concentrated in parietal cells where it forms a covalent linkage with the H+/K+ ATPase, which it irreversibly inhibits . Omeprazole-d3 is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone .

Result of Action

The action of Omeprazole-d3 results in the suppression of gastric acid production . This leads to the treatment of GERD associated conditions such as heartburn and gastric acid hypersecretion, and promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action, efficacy, and stability of Omeprazole-d3 can be influenced by various environmental factors. For instance, Omeprazole-d3 must be protected from intragastric acid when given orally, and is therefore administered as encapsulated enteric-coated granules . Furthermore, Omeprazole-d3 binds to hepatic cytochrome P450 and inhibits oxidative metabolism of some drugs .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole-d3 involves the incorporation of deuterium atoms into the omeprazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Omeprazole-d3 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity of the final product . Quality control measures, such as liquid chromatography-mass spectrometry (LC-MS), are employed to ensure the consistency and quality of the produced compound .

化学反応の分析

Types of Reactions: Omeprazole-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for understanding the compound’s stability and reactivity under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of Omeprazole-d3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of Omeprazole-d3 depend on the specific reaction conditions. For example, oxidation reactions may produce sulfone derivatives, while reduction reactions may yield sulfide derivatives . Substitution reactions can lead to the formation of various substituted benzimidazole derivatives .

類似化合物との比較

Omeprazole-d3 is similar to other proton pump inhibitors, such as esomeprazole, lansoprazole, pantoprazole, and rabeprazole . the presence of deuterium atoms in Omeprazole-d3 provides unique advantages in terms of metabolic stability and pharmacokinetic profiling . Esomeprazole, the S-isomer of omeprazole, is metabolized more slowly and produces higher plasma concentrations for longer durations compared to omeprazole . Lansoprazole, pantoprazole, and rabeprazole also share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .

特性

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919273 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922731-01-9 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 922731-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B2512335.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2512336.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2512341.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2512342.png)

![4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2512345.png)

![4-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)BUTANAMIDE](/img/structure/B2512348.png)

![6-Benzyl-2-isobutyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512351.png)

![Methyl 3-(2-cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanoate](/img/structure/B2512353.png)

![N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2512354.png)